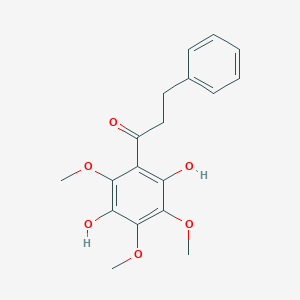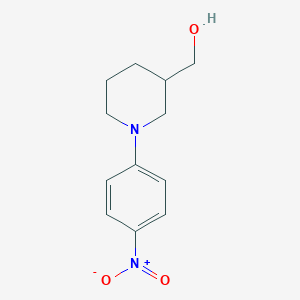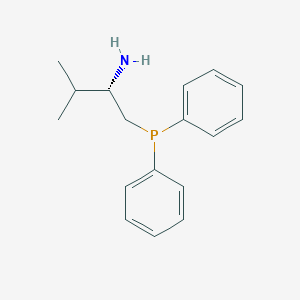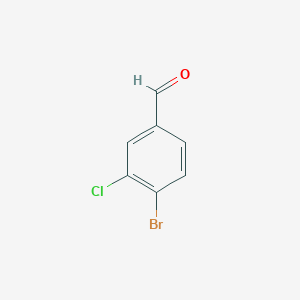![molecular formula C19H11N5O2 B169251 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline CAS No. 185129-92-4](/img/structure/B169251.png)
2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline, also known as NIP, is a heterocyclic compound that has gained significant attention in scientific research. NIP is a versatile molecule with various applications in the fields of chemistry, biology, and medicine. In
Mechanism Of Action
The mechanism of action of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline is not fully understood. However, it is believed that 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline exerts its biological activity by interacting with DNA and RNA. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been shown to bind to DNA and cause DNA damage, leading to cell death. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has also been shown to inhibit the activity of certain enzymes involved in DNA replication and transcription.
Biochemical And Physiological Effects
2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has antimicrobial activity against a wide range of bacteria and fungi. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have demonstrated that 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has antitumor activity in animal models. Furthermore, 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been shown to inhibit the replication of certain viruses, including HIV and hepatitis B virus.
Advantages And Limitations For Lab Experiments
2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline is also a versatile molecule that can be modified to improve its properties. However, 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has some limitations for lab experiments. It is a toxic compound that requires careful handling. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline is also relatively insoluble in water, which can limit its use in certain applications.
Future Directions
For the study of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline include the development of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline-based metal complexes, investigation of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline as a potential drug candidate, and the development of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline-based fluorescent probes for DNA detection.
Synthesis Methods
The synthesis of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline involves the condensation reaction of 2,4-dinitrophenylhydrazine with 1,10-phenanthroline-5,6-dione. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline. The purity of the synthesized 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline can be improved by recrystallization.
Scientific Research Applications
2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been extensively studied for its potential applications in various scientific fields. In chemistry, 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been used as a ligand in metal complexes for catalysis and sensing applications. In biology, 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been studied for its antimicrobial, antitumor, and antiviral properties. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has also been used as a fluorescent probe for DNA detection. In medicine, 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been explored as a potential drug candidate for the treatment of various diseases, including cancer and viral infections.
properties
CAS RN |
185129-92-4 |
|---|---|
Product Name |
2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline |
Molecular Formula |
C19H11N5O2 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline |
InChI |
InChI=1S/C19H11N5O2/c25-24(26)12-7-5-11(6-8-12)19-22-17-13-3-1-9-20-15(13)16-14(18(17)23-19)4-2-10-21-16/h1-10H,(H,22,23) |
InChI Key |
VEJNRFLXIYPBAG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=CC=C(C=C5)[N+](=O)[O-] |
synonyms |
2-(4-nitrophenyl)iMidazole[4,5f][1,10]phenanthroline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



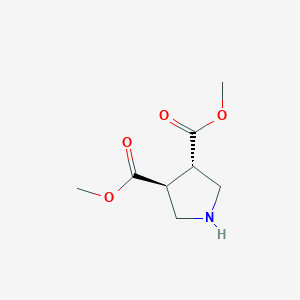
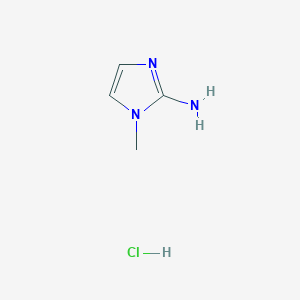


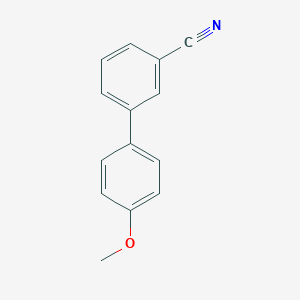
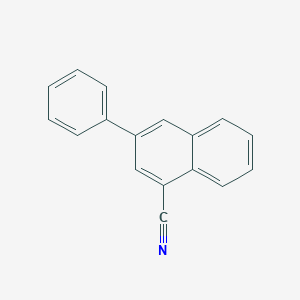
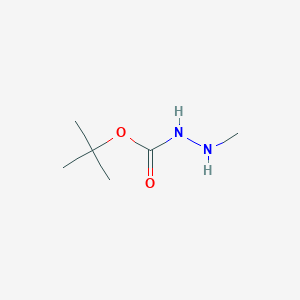
![6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one](/img/structure/B169185.png)
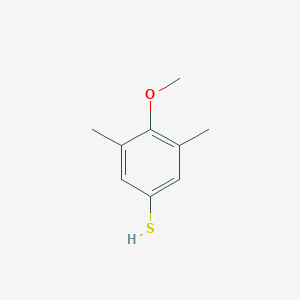
![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)
